N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine
Overview
Description
“N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine” is a compound with the molecular weight of 192.24 . It is also known as “1-(5-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine” and has the InChI code "1S/C11H13FN2/c1-14(2)7-8-6-13-11-4-3-9(12)5-10(8)11/h3-6,13H,7H2,1-2H3" . The compound is typically stored in a refrigerator and appears as a white to yellow to brown powder or crystals .
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of “N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine” is based on the indole scaffold, which is a planar bicyclic molecule in which a benzene ring is fused to the 2,3-positions of a pyrrole ring . According to Huckel’s rule, indole is aromatic in nature .Chemical Reactions Analysis
The chemical reactions involving “N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine” are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .Physical And Chemical Properties Analysis
“N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine” is a white to yellow to brown powder or crystals . It has a molecular weight of 192.24 and is stored in a refrigerator .Scientific Research Applications
Dual Inhibitor Properties : One derivative, identified as MBA236, has been found to act as a dual inhibitor of cholinesterase and monoamine oxidase (Bautista-Aguilera et al., 2014). This suggests potential applications in treating diseases involving these enzymes, such as Alzheimer's disease.
Serotonin Receptor Characterization : Research on the characterization of serotonin receptors in pregnant human myometrium highlights the potential use of similar compounds in understanding uterine muscle contractions, which may have implications for labor and delivery (Cordeaux et al., 2009).
Serotonin Uptake Inhibition : A study found that some indole derivatives, including N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine, have high affinity for serotonin uptake sites, indicating potential for antidepressant or anxiolytic drug development (Malleron et al., 1993).
Redox System Studies : The compound has been studied in the context of redox systems, particularly in the oxidation of naratriptan, a drug used in the treatment of migraine headaches. This research provides insights into the drug's stability and metabolic processes (Shankarlingaiah et al., 2015).
Antileishmanial Activity : Certain derivatives have shown promising antileishmanial activity, suggesting potential for developing treatments against parasitic infections (Singh et al., 2012).
Synthetic Cannabinoid Detection : Research on the detection of synthetic cannabinoids in 'legal high' products and human urine samples indicates its use in forensic toxicology and drug testing (Mogler et al., 2018).
Catalytic Activities : Studies on nickel ferrite nanoparticles in the synthesis of 4-aryl benzelidene-2- ((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one highlight its application in catalysis and its potential biological activities (Rao et al., 2019).
Antitumor Activities : Novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues, including those related to N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine, have been synthesized and show potential antitumor activities in mesothelioma models (Carbone et al., 2013).
Mechanism of Action
While the specific mechanism of action for “N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine” is not mentioned in the search results, indole derivatives have been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine” and similar compounds could be of interest in future research and development efforts in the field of medicinal chemistry.
properties
IUPAC Name |
1-(5-fluoro-1H-indol-3-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2/c1-12-5-7-6-13-10-3-2-8(11)4-9(7)10/h2-4,6,12-13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENQNXDSAFLWPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CNC2=C1C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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